2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5
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Overview
Description
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is a deuterated derivative of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 typically involves the chlorination of 3,4-dihydroxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanol
Uniqueness
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This isotopic labeling makes it particularly useful in studies involving mass spectrometry and metabolic tracing, providing insights that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C8H7ClO3 |
---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
2-chloro-2,2-dideuterio-1-(2,3,6-trideuterio-4,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2/i1D,2D,3D,4D2 |
InChI Key |
LWTJEJCZJFZKEL-QUWGTZMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])Cl)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)O)O |
Origin of Product |
United States |
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